molecular formula C20H16N2O7 B11658298 dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11658298
M. Wt: 396.3 g/mol
InChI Key: RQUYXSCYMWBVIE-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes an isoindole nucleus and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the isoindole nucleus. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s isoindole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and its isoindole nucleus, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16N2O7

Molecular Weight

396.3 g/mol

IUPAC Name

dimethyl 5-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H16N2O7/c1-28-19(26)11-7-12(20(27)29-2)9-13(8-11)21-16(23)10-22-17(24)14-5-3-4-6-15(14)18(22)25/h3-9H,10H2,1-2H3,(H,21,23)

InChI Key

RQUYXSCYMWBVIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

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